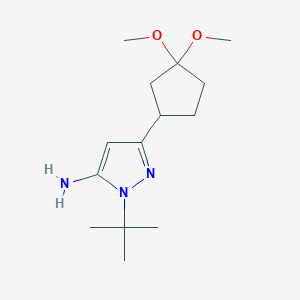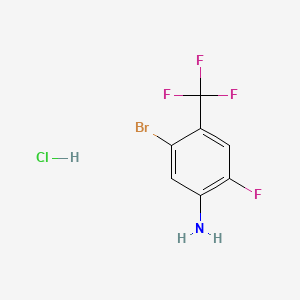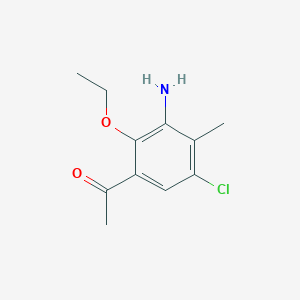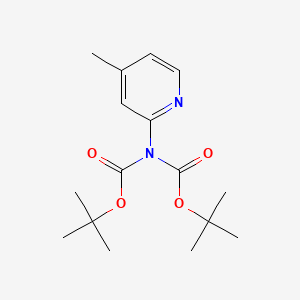
tert-Butyl (tert-butoxycarbonyl)(4-methylpyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(di-tert-butyloxycarbonyl)amino-4-picoline is a chemical compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group on a picoline ring. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(di-tert-butyloxycarbonyl)amino-4-picoline typically involves the reaction of 4-picoline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in a solvent like acetonitrile or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for Boc-protected amines, including 2-(di-tert-butyloxycarbonyl)amino-4-picoline, often involve large-scale reactions using similar conditions as laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(di-tert-butyloxycarbonyl)amino-4-picoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions where the amino group can be further functionalized.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Various nucleophiles can be used depending on the desired functional group to be introduced.
Major Products Formed
Deprotection: The major product is the free amine, 2-amino-4-picoline.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
2-(di-tert-butyloxycarbonyl)amino-4-picoline is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 2-(di-tert-butyloxycarbonyl)amino-4-picoline primarily involves the protection of the amino group. The Boc group stabilizes the amine by preventing it from participating in unwanted side reactions. The protection is achieved through the formation of a carbamate linkage, which can be selectively removed under acidic conditions .
Comparison with Similar Compounds
Similar Compounds
2-(carbobenzoxy)amino-4-picoline: Uses a carbobenzoxy (Cbz) protecting group instead of Boc.
2-(fluorenylmethoxycarbonyl)amino-4-picoline: Uses a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Uniqueness
2-(di-tert-butyloxycarbonyl)amino-4-picoline is unique due to the stability and ease of removal of the Boc group. The Boc group is more stable under basic conditions compared to Cbz and Fmoc, making it suitable for reactions that require basic conditions .
Properties
Molecular Formula |
C16H24N2O4 |
|---|---|
Molecular Weight |
308.37 g/mol |
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(4-methylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C16H24N2O4/c1-11-8-9-17-12(10-11)18(13(19)21-15(2,3)4)14(20)22-16(5,6)7/h8-10H,1-7H3 |
InChI Key |
MWCNPXJJJFSYAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


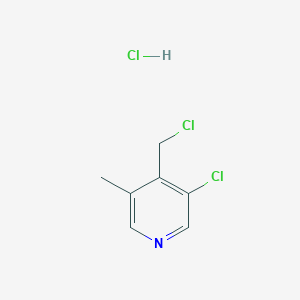

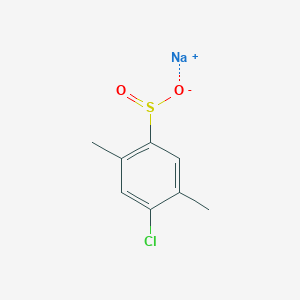
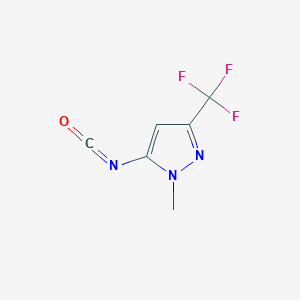
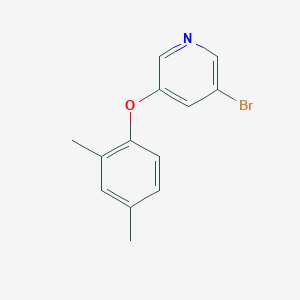
![Tert-butyl 4-(5-amino-2-bromothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B13918685.png)
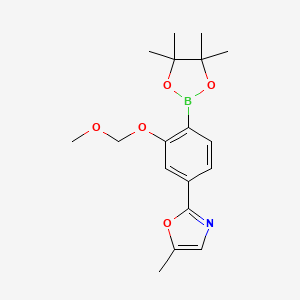
![6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine](/img/structure/B13918698.png)
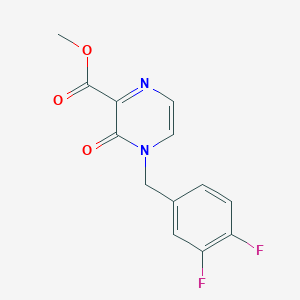
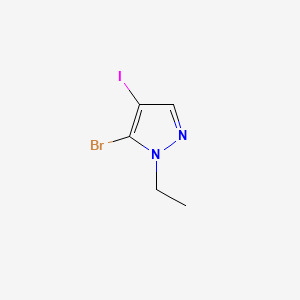
![N-(4'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B13918719.png)
